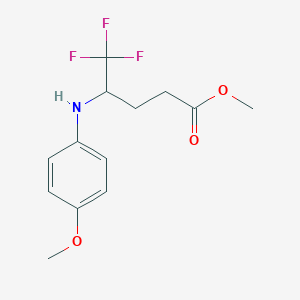![molecular formula C11H8N2 B13932155 1H-pyrrolo[3,2-c]quinoline CAS No. 233-38-5](/img/structure/B13932155.png)
1H-pyrrolo[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrrolo[3,2-c]quinoline is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a quinoline ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-c]quinoline can be synthesized through various methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. For example, the Pictet-Spengler reaction, which involves cyclization and oxidation, is often used . Another method includes the use of a synergetic copper/zinc-catalyzed one-step annulation reaction of 2-amino (hetero)arylnitriles with ynamide-derived buta-1,3-diynes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production. The use of readily available precursors and mild reaction conditions makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,4-diamine derivatives, while substitution reactions can introduce various functional groups at different positions on the ring system .
Scientific Research Applications
1H-pyrrolo[3,2-c]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent sensor and in the detection of metal ions.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]quinoline varies depending on its application. For instance, as a serotonin 5-HT6 receptor antagonist, it binds to the receptor and inhibits its activity, which can help alleviate cognitive deficits . The compound’s interaction with molecular targets and pathways often involves binding to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
1H-pyrrolo[2,3-f]quinoline: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyrrole ring.
1H-pyrazolo[3,4-b]quinoline: This compound features a pyrazole ring fused to a quinoline ring and has been studied for its biological properties.
Uniqueness: 1H-pyrrolo[3,2-c]quinoline is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness contributes to its potential as a versatile building block in organic synthesis and its promising biological activities.
Properties
CAS No. |
233-38-5 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1H-pyrrolo[3,2-c]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-9(3-1)11-8(7-13-10)5-6-12-11/h1-7,12H |
InChI Key |
VNDWOJHEQHSSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN3)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



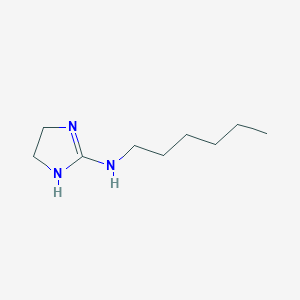
![tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate](/img/structure/B13932087.png)
![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)
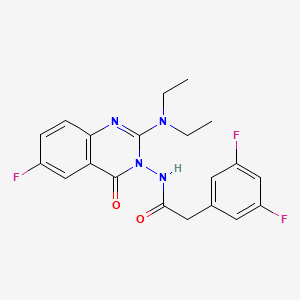

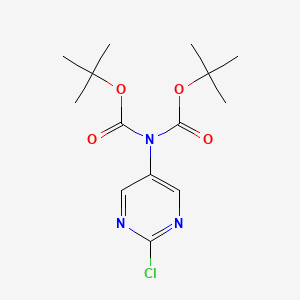
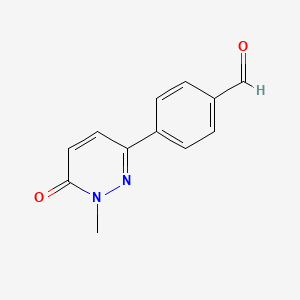


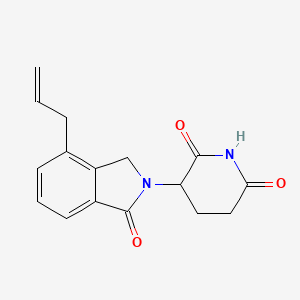
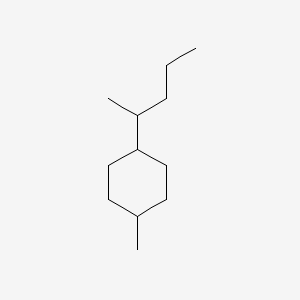
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
